

# Spectral data comparison of 2-cyclohexyl-2-phenylacetonitrile with literature values

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737

[Get Quote](#)

## A Researcher's Guide to the Spectral Analysis of 2-Cyclohexyl-2-phenylacetonitrile

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive framework for the spectral analysis of **2-cyclohexyl-2-phenylacetonitrile** (CAS No: 3893-23-0). Due to a scarcity of comprehensively detailed and assigned public spectral data, this document serves as a comparative template, contrasting expected spectral values derived from the known structure with experimentally acquired data.

## Data Presentation: A Comparative Analysis

The following tables summarize the expected spectral data for **2-cyclohexyl-2-phenylacetonitrile**. Researchers can use the "Experimental Value" column to record their own findings for direct comparison.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison

Assignment	Expected Chemical Shift ( $\delta$ ) ppm	Expected Multiplicity	Experimental Value
Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )	7.20 - 7.50	Multiplet (m)	
Methine Proton (CH-CN)	3.60 - 3.80	Doublet (d)	
Cyclohexyl Protons (C <sub>6</sub> H <sub>11</sub> )	1.00 - 2.20	Multiplets (m)	

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Assignment	Expected Chemical Shift ( $\delta$ ) ppm	Experimental Value
Nitrile Carbon (C $\equiv$ N)	118 - 122	
Quaternary Aromatic Carbon (C-CH)	135 - 140	
Aromatic Carbons (CH)	126 - 130	
Methine Carbon (CH-CN)	45 - 55	
Cyclohexyl Carbons (CH/CH <sub>2</sub> )	25 - 45	

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group	Expected Absorption Frequency (cm <sup>-1</sup> )	Characteristics	Experimental Value
C-H Stretch (Aromatic)	3000 - 3100	Medium, sharp	
C-H Stretch (Aliphatic)	2850 - 2950	Strong, sharp	
C≡N Stretch (Nitrile)	2220 - 2260	Medium to weak, sharp. <a href="#">[1]</a>	
C=C Stretch (Aromatic Ring)	1450 - 1600	Medium to weak, sharp. <a href="#">[2]</a> <a href="#">[3]</a>	

Table 4: Mass Spectrometry (MS) Data Comparison

Assignment	Expected Mass-to-Charge Ratio (m/z)	Notes	Experimental Value
Molecular Ion [M] <sup>+</sup>	199.15	Corresponds to the molecular weight of C <sub>14</sub> H <sub>17</sub> N.	
[M - C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	116.05	Loss of the cyclohexyl group.	
[M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	122.10	Loss of the phenyl group.	
[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	83.09	Cyclohexyl fragment.	
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77.04	Phenyl fragment.	

## Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental technique. The following are standard protocols for obtaining the spectral data.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher for better resolution.
  - Pulse Program: Standard single pulse ('zg').
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16, depending on sample concentration.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Standard proton-decoupled ('zgpg').
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Reference: Solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the reference signal.

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

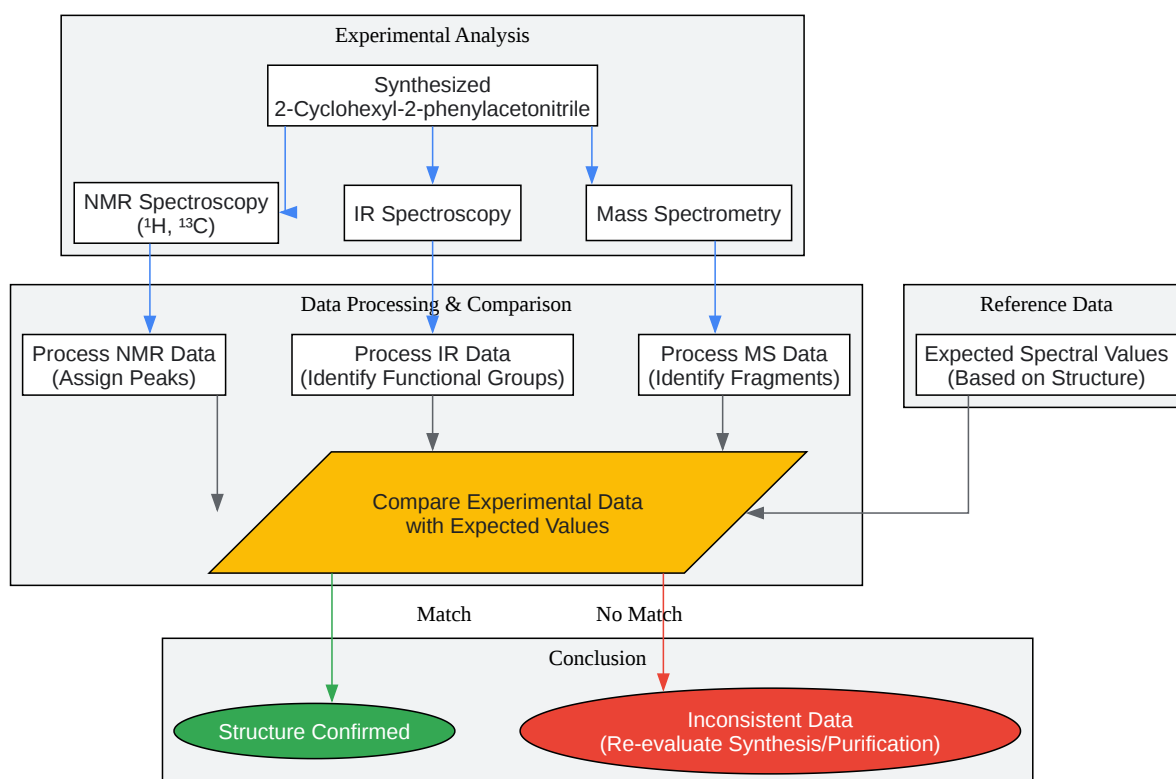
- Neat (Liquid Film): If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.
- Instrument Parameters:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Perform a background scan of the empty sample holder. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range:  $m/z$  40 - 400.
- Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of different fragments versus their mass-to-charge ratio. Identify the molecular ion peak and major fragment ions.

## Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for characterizing a synthesized sample of **2-cyclohexyl-2-phenylacetonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for structural verification of **2-cyclohexyl-2-phenylacetonitrile**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Spectral data comparison of 2-cyclohexyl-2-phenylacetonitrile with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581737#spectral-data-comparison-of-2-cyclohexyl-2-phenylacetonitrile-with-literature-values]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)